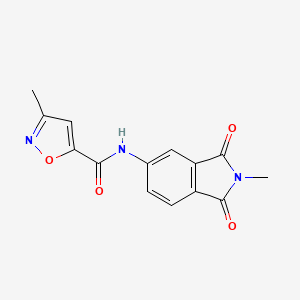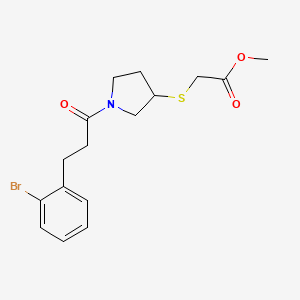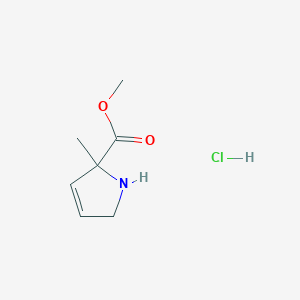![molecular formula C11H12N2OS B2814088 2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine CAS No. 2201732-88-7](/img/structure/B2814088.png)
2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学的研究の応用
Coordination Chemistry and Complex Formation
Studies have illuminated the role of compounds similar to 2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine in coordination chemistry, showcasing their ability to form complexes with metals. These complexes are studied for their unique spectroscopic properties, structures, and potential as catalytic or biological agents. The review by Boča, Jameson, and Linert (2011) encapsulates the variability in chemistry and properties of related pyridine and thiazolyl compounds, highlighting their significance in creating diverse metal complexes with promising electrochemical and biological activities (Boča, Jameson, & Linert, 2011).
Sensor Technology
Compounds containing heteroatoms like those in 2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine are crucial in the development of optical sensors. Jindal and Kaur (2021) discuss the role of pyrimidine and related heterocyclic compounds as integral components in designing optical sensors for detecting various biological and chemical entities. Their ability to form coordination and hydrogen bonds makes them excellent candidates for sensing applications, suggesting the potential utility of 2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine in similar contexts (Jindal & Kaur, 2021).
Pharmacological Applications
In pharmacology, the structural features of compounds like 2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine are explored for therapeutic relevance. Verma et al. (2019) review the therapeutic worth of 1,3,4-oxadiazole derivatives, emphasizing the importance of pyridine-type nitrogen atoms for binding with enzymes and receptors in biological systems. This suggests that compounds with similar structural frameworks may possess significant pharmacological potentials, including anti-inflammatory, anticancer, and antimicrobial activities (Verma et al., 2019).
Organic Synthesis and Catalysis
The versatility of heterocyclic N-oxide molecules, including pyridine derivatives, is highlighted by Li et al. (2019) for their role in organic synthesis, catalysis, and drug applications. These compounds are integral in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis, suggesting that derivatives of 2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine could be explored for similar applications (Li et al., 2019).
特性
IUPAC Name |
4,5-dimethyl-2-(pyridin-2-ylmethoxy)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-9(2)15-11(13-8)14-7-10-5-3-4-6-12-10/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTYMIIPCGVJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OCC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B2814008.png)
![2-(3,4-Dichlorophenyl)-5-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B2814009.png)
![4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2814010.png)
![N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-{4-[(4,6-dimethyl-1,3-benzothiazol-2-YL)carbamoyl]phenoxy}benzamide](/img/structure/B2814013.png)

![{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2814017.png)
![N-benzyl-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2814019.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2814020.png)




![5-[(4-chlorobenzyl)thio]-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2814028.png)